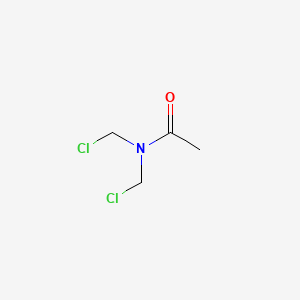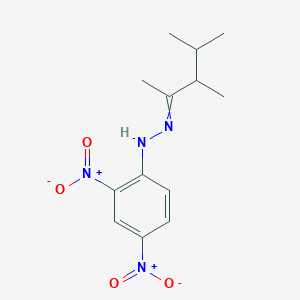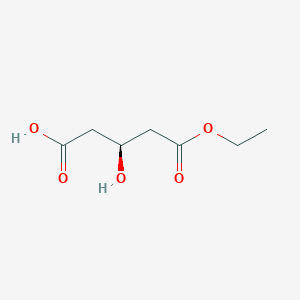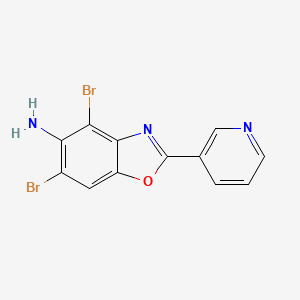
4,6-dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of bromine atoms at the 4 and 6 positions, a pyridine ring at the 2 position, and an amine group at the 5 position of the benzoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route involves the following steps:
Cyclization: The formation of the benzoxazole ring can be accomplished through cyclization reactions involving the condensation of 2-aminopyridine with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4,6-Dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.
Coupling Reactions: The pyridine ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Cyclization: Aldehydes, ketones, acidic or basic catalysts
Amination: Amine sources, nucleophilic reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce complex polycyclic structures.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 4,6-dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
4,6-Dibromo-2-pyridin-3-yl-1,3-benzoxazole: Lacks the amine group at the 5 position.
2-Pyridin-3-yl-1,3-benzoxazol-5-amine: Lacks the bromine atoms at the 4 and 6 positions.
4,6-Dibromo-1,3-benzoxazol-5-amine: Lacks the pyridine ring at the 2 position.
Uniqueness
4,6-Dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine is unique due to the presence of both bromine atoms and the pyridine ring, which can significantly influence its chemical reactivity and biological activity
特性
CAS番号 |
6946-87-8 |
|---|---|
分子式 |
C12H7Br2N3O |
分子量 |
369.01 g/mol |
IUPAC名 |
4,6-dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C12H7Br2N3O/c13-7-4-8-11(9(14)10(7)15)17-12(18-8)6-2-1-3-16-5-6/h1-5H,15H2 |
InChIキー |
FJVZTGVJNWFHKS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


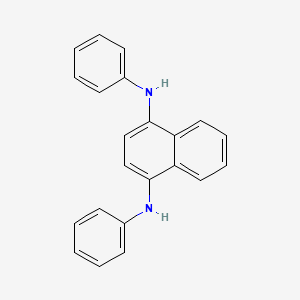

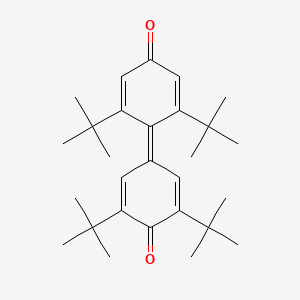
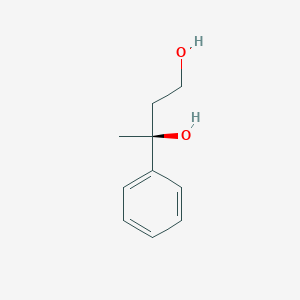
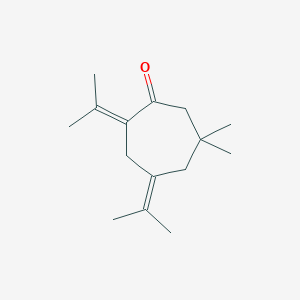
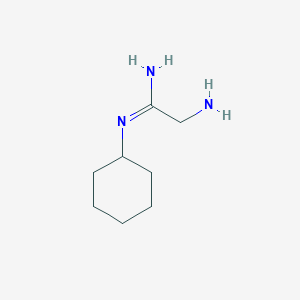
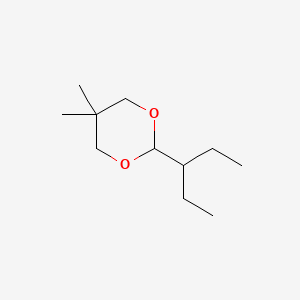


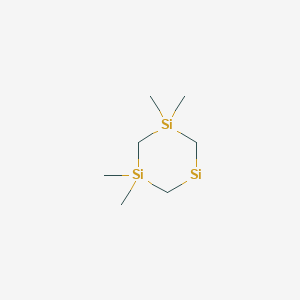
![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
